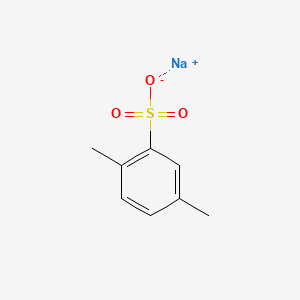

Sodium 2,5-dimethylbenzenesulfonate

Description

Historical Trajectories and Milestones in Substituted Benzenesulfonate (B1194179) Research

The study of arenesulfonic acids and their salts dates back to the latter half of the 19th century and the early 20th century. thieme-connect.de This period saw extensive research driven by the burgeoning dyestuff industry, where these compounds served as crucial intermediates. thieme-connect.de Aromatic sulfonation, the primary method for synthesizing arenesulfonic acids, has been recognized as one of the most significant reactions in industrial organic chemistry. wikipedia.org

Early investigations also revealed interesting chemical behaviors, such as the Jacobsen rearrangement, where alkyl groups migrate during the sulfonation of polyalkylbenzenes. thieme-connect.de Over the years, the understanding of sulfonation mechanisms has evolved, with the electrophilic aromatic substitution being the most common pathway. numberanalytics.com This involves the generation of an electrophile, typically sulfur trioxide (SO3), which then attacks the aromatic ring. numberanalytics.com

The development of benzenesulfonic acids also led to their use in the industrial production of phenol (B47542) through a process known as alkaline fusion, although this method has been largely superseded by the Hock process. wikipedia.org

Contemporary Research Landscape and Scholarly Significance of Dimethylbenzenesulfonates

In recent times, the focus of research has expanded to include a wide array of substituted benzenesulfonates, including dimethylbenzenesulfonates. These compounds and their derivatives are subjects of interest in various fields due to their diverse applications.

Dimethyl sulfoxide (B87167) (DMSO), a related organosulfur compound, has garnered significant attention as a versatile synthon in organic chemistry over the past decade. nih.gov Its ability to act as a source for various functional groups has led to substantial progress in the synthesis of complex molecules. nih.gov

Furthermore, recent studies have explored the synthesis and potential applications of novel sulfonate organic salts, highlighting their formation through acid-base neutralization reactions. nih.gov The unique properties of these salts make them promising candidates for various applications. Dimeric natural products, some of which may involve sulfonate moieties, are also an active area of research due to their diverse molecular architectures and significant biological activities. researchgate.netrsc.org

Methodological Paradigms in the Advanced Study of Organic Sulfonate Compounds

The characterization and analysis of organic sulfonate compounds rely on a suite of advanced analytical techniques. These methods are essential for determining the structure, purity, and properties of these molecules.

Commonly employed spectroscopic techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure of organic sulfonates. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the S=O and S-O bonds of the sulfonate group. acs.orgresearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) and tandem mass spectrometry are crucial for determining the molecular weight and fragmentation patterns, aiding in structural confirmation. acs.orgnih.govacs.org Techniques like electrospray ionization (ESI) are often coupled with mass spectrometry for the analysis of these polar compounds. acs.org

Chromatographic methods are also indispensable for the separation and purification of sulfonates. High-performance liquid chromatography (HPLC) is frequently used, often in combination with mass spectrometry (HPLC-MS) for comprehensive analysis. acs.orgresearchgate.net

The determination of the degree of sulfonation is another critical aspect, with methods such as elemental analysis, potentiometric titration, and headspace gas chromatography being utilized. researchgate.net

| Analytical Technique | Information Provided |

| ¹H and ¹³C NMR | Molecular structure and connectivity of atoms |

| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., S=O, C-H) |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of compounds |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

827-19-0 |

|---|---|

Molecular Formula |

C8H10NaO3S |

Molecular Weight |

209.22 g/mol |

IUPAC Name |

sodium;2,5-dimethylbenzenesulfonate |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-7(2)8(5-6)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11); |

InChI Key |

GJHFEHMZPWMMMH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)[O-].[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)O.[Na] |

Other CAS No. |

827-19-0 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Sodium 2,5 Dimethylbenzenesulfonate

Direct Sulfonation Pathways for 1,4-dimethylbenzene (p-Xylene) and Process Optimization

The most direct and industrially significant method for synthesizing sodium 2,5-dimethylbenzenesulfonate (B280636) is the sulfonation of 1,4-dimethylbenzene, commonly known as p-xylene (B151628). This process involves the introduction of a sulfonic acid group onto the aromatic ring, followed by neutralization to form the sodium salt.

Electrophilic Aromatic Sulfonation: Mechanistic Insights and Regioselectivity Considerations

The sulfonation of p-xylene is a classic example of an electrophilic aromatic substitution (EAS) reaction. wikipedia.org In this reaction, an electrophile attacks the electron-rich benzene (B151609) ring. The actual electrophile is typically sulfur trioxide (SO₃) or its protonated form, which is generated in situ from sulfuric acid. wikipedia.org

The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com The aromaticity of the ring is temporarily broken as the electrophile adds to the ring. youtube.com A weak base in the reaction mixture then abstracts a proton from the carbon atom bearing the new substituent, restoring the aromatic system. youtube.com

In p-xylene, the two methyl groups are activating and ortho-, para-directing. Since the para positions are blocked by the other methyl group, they direct the incoming electrophile to the ortho positions (positions 2, 3, 5, and 6). Due to steric hindrance from the adjacent methyl group, substitution occurs predominantly at the 2- and 5-positions, which are equivalent, yielding 2,5-dimethylbenzenesulfonic acid as the major product.

Research into the sulfonation of xylenes (B1142099) has identified two primary sulfonating mechanisms that influence regioselectivity. researchgate.netresearchgate.net

H₃SO₄⁺ Mechanism: This entity is the predominant electrophile in lower concentrations of sulfuric acid. It is less sterically hindered, leading to higher selectivity. researchgate.netresearchgate.net

H₂S₂O₇ Mechanism: This entity, pyrosulfuric acid, is the main electrophile in high-concentration or fuming sulfuric acid. It is bulkier and thus more sensitive to steric hindrance, which can affect the isomer distribution in more complex substrates. researchgate.netresearchgate.net

For p-xylene, the symmetry of the molecule simplifies the outcome, leading primarily to the 2,5-disubstituted product regardless of the specific sulfonating entity.

Sulfonating Agent Selection and Reaction Condition Influence on Product Distribution

The choice of sulfonating agent and the reaction conditions are critical for controlling the reaction rate, yield, and purity of the final product. A variety of agents can be employed for the sulfonation of p-xylene.

| Sulfonating Agent | Typical Conditions | Influence on Reaction |

| Concentrated Sulfuric Acid (H₂SO₄) | Heating the aromatic compound with concentrated H₂SO₄. wikipedia.org Temperatures can range from 80°C to 120°C. google.com | This is a reversible reaction where water is produced. wikipedia.org To drive the reaction to completion, the water can be removed, for instance, by azeotropic distillation. chemithon.com |

| Fuming Sulfuric Acid (Oleum) | Reaction with H₂SO₄ containing dissolved SO₃. google.comchemithon.com | A more powerful sulfonating agent than concentrated sulfuric acid, leading to faster reaction rates. The reaction is often difficult to control. |

| Sulfur Trioxide (SO₃) | Gaseous SO₃, often diluted with dry air, is passed through the liquid p-xylene. chemithon.comgoogle.com | This method is common in industrial settings. It allows for precise control of stoichiometry and avoids the production of water, leading to a high-purity product. chemithon.com |

| Chlorosulfuric Acid (HSO₃Cl) | Reaction of the aromatic compound with chlorosulfuric acid. wikipedia.org | A highly effective agent that produces the sulfonic acid and hydrogen chloride gas. wikipedia.org The reaction is generally not reversible under these conditions. |

The reaction temperature and the concentration of the acid are key parameters. For example, using approximately 80% sulfuric acid at around 100°C has been cited for selective sulfonation. google.com The reaction is typically followed by a neutralization step using a base, such as sodium hydroxide (B78521), to produce the sodium 2,5-dimethylbenzenesulfonate salt. google.com

Purification Techniques and Crystallization Studies for Arenesulfonic Acid Salts

Following sulfonation, the reaction mixture contains the desired sulfonic acid, unreacted p-xylene, excess sulfonating agent, and byproducts. Purification is essential to isolate the high-purity product.

A common initial purification step involves phase separation. When the reaction mixture is allowed to settle, it can separate into multiple liquid phases: an upper aromatic hydrocarbon phase, an intermediate phase rich in xylene sulfonic acids, and a lower phase of aqueous sulfuric acid. google.com This allows for the removal of a significant portion of the excess sulfonating agent.

After separation, the sulfonic acid is typically converted to its salt to facilitate isolation and purification. Neutralization with sodium hydroxide solution yields this compound. google.com It has been noted that products derived from p-xylene can form highly viscous pastes during neutralization, often requiring the addition of water to maintain a manageable viscosity. google.com

Crystallization is a powerful technique for purifying the final salt. The dihydrate of 2,5-dimethylbenzenesulfonic acid can be obtained by sulfonating p-xylene and subsequently removing water via distillation. chemicalbook.com For crystallization of arenesulfonic acid salts, techniques often involve:

Solvent Selection: The choice of solvent is critical. The product is highly soluble in water, but its solubility is limited in non-polar organic solvents. solubilityofthings.com

Precipitant Addition: Precipitants like ammonium (B1175870) sulfate (B86663) or sodium citrate (B86180) can be used to induce crystallization from aqueous solutions. nih.gov

Parameter Optimization: The crystallization process can be optimized by carefully controlling factors such as pH, temperature, and the concentration of the salt and any additives. nih.gov

The final product, this compound, is typically a white crystalline powder. solubilityofthings.com

Indirect Synthesis Routes and Precursor Chemistry

While direct sulfonation of p-xylene is the most common route, indirect methods involving the transformation of other functional groups on the aromatic ring or the construction of the sulfonate group from different sulfur-containing precursors are also chemically feasible.

Oxidative Routes from Organosulfur Precursors to Sulfonate Salts

Arenesulfonates can be prepared through the oxidation of other organosulfur compounds that already contain a carbon-sulfur bond. This approach is a cornerstone of organosulfur chemistry. Sodium sulfinates (RSO₂Na) are particularly valuable intermediates in this context. rsc.org

Potential oxidative pathways could involve precursors like 2,5-dimethylthiophenol or its corresponding disulfide. The general strategy involves the oxidation of the sulfur atom to a higher oxidation state. Modern electrochemical methods offer a green and efficient alternative to traditional chemical oxidants. cardiff.ac.uk

Example of an Oxidative Pathway:

| Precursor | Intermediate | Target | Reaction Type |

| 2,5-Dimethylthiophenol | 2,5-Dimethylbenzenesulfinic acid | 2,5-Dimethylbenzenesulfonic acid | Oxidation |

| Di-(2,5-dimethylphenyl) disulfide | 2,5-Dimethylbenzenesulfinic acid | 2,5-Dimethylbenzenesulfonic acid | Oxidative Cleavage & Further Oxidation |

The synthesis often proceeds via a sulfinic acid intermediate, which can then be further oxidized to the sulfonic acid. The use of oxidants like peroxides or electrochemical oxidation can achieve these transformations. cardiff.ac.uk For instance, the electrochemical oxidative coupling of thiophenols with sulfinic acids has been reported to form thiosulfonates, demonstrating the feasibility of electrochemically manipulating organosulfur compounds. cardiff.ac.uk

Functional Group Interconversions Leading to Arenesulfonates

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. imperial.ac.uk This allows for the synthesis of target molecules from more readily available starting materials. imperial.ac.ukfiveable.me

While less direct, arenesulfonates can theoretically be prepared via FGI from other substituted p-xylenes. A notable, though not commonly used for this specific compound, example of FGI is the reaction of a diazonium salt.

Hypothetical FGI Pathway:

Starting Material: 2,5-Dimethylaniline

Diazotization: Reaction with nitrous acid (generated from NaNO₂ and a strong acid) at low temperatures to form 2,5-dimethylbenzenediazonium chloride.

Sandmeyer-type Reaction: The diazonium salt could then be treated with sulfur dioxide in the presence of a copper catalyst to introduce a sulfonyl chloride group (-SO₂Cl).

Hydrolysis: The resulting 2,5-dimethylbenzenesulfonyl chloride would then be hydrolyzed to the corresponding sulfonic acid.

Neutralization: Finally, neutralization with sodium hydroxide would yield the target this compound.

Another FGI approach involves the conversion of alcohols to sulfonate esters, although this forms a C-O-S linkage rather than the C-S bond present in arenesulfonates. vanderbilt.eduub.edu However, the principles of FGI are broadly applicable in designing synthetic routes to complex molecules from various precursors. youtube.com

Advanced Derivatization Techniques and Structural Modifications

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse array of derivatives. Advanced derivatization techniques can be broadly categorized into transformations involving the methyl substituents on the aromatic ring and reactions at the sulfonate functional group. These modifications are instrumental in creating novel molecules for various research applications, including the development of new building blocks for organic synthesis.

Functionalization of Aromatic Ring Substituents (e.g., Methyl Group Transformations)

The two methyl groups on the benzene ring of this compound are amenable to a variety of chemical transformations, providing a pathway to introduce new functional groups and expand the molecular complexity. Key reactions include oxidation and halogenation of the methyl groups.

Oxidation of Methyl Groups:

The methyl groups can be oxidized to afford carboxylic acid functionalities. This transformation is typically achieved using strong oxidizing agents. For instance, oxidation of aryl methyl groups to carboxylic acids can be carried out using reagents like potassium permanganate (B83412) (KMnO₄) in a suitable solvent system, such as a mixture of pyridine (B92270) and water, often requiring elevated temperatures. chemspider.com Another method involves the use of vanadium pentoxide or manganese dioxide in sulfuric acid. google.com The resulting dicarboxylic acid derivative of benzenesulfonic acid can serve as a versatile intermediate for further chemical synthesis.

Halogenation of Methyl Groups:

The methyl groups can also undergo halogenation, typically via free radical substitution, to introduce halogen atoms (Cl, Br). This reaction is generally initiated by UV light or heat in the presence of a halogenating agent like chlorine (Cl₂) or bromine (Br₂). libretexts.orgyoutube.com The reaction can proceed to replace one, two, or all three hydrogen atoms of the methyl group, leading to mono-, di-, or tri-halomethyl derivatives. libretexts.org For instance, the reaction of methylbenzene with chlorine in the presence of UV light can yield (chloromethyl)benzene, (dichloromethyl)benzene, and (trichloromethyl)benzene. libretexts.org A similar transformation can be expected for the methyl groups of this compound. More advanced methods for the halogenation of dimethyl-bipyridines involve the use of trimethylsilyl (B98337) (TMS) intermediates and electrophilic halide reagents, which offer high yields and selectivity. orgsyn.org

Table 1: Potential Functionalization of Methyl Groups of 2,5-dimethylbenzenesulfonic acid

| Transformation | Reagents and Conditions | Potential Product(s) |

| Oxidation | 1. KMnO₄, Pyridine/H₂O, Heat chemspider.com 2. V₂O₅ or MnO₂, H₂SO₄, Heat google.com | 2,5-Dicarboxybenzenesulfonic acid |

| Halogenation | Cl₂ or Br₂, UV light or Heat libretexts.orgyoutube.com | 2,5-Bis(halomethyl)benzenesulfonic acid and related mono-, di-, tri-halo derivatives |

Modifications at the Sulfonate Moiety: Esterification and Amidation Reactions for Research Building Blocks

The sulfonate group is a key site for derivatization, allowing for the formation of sulfonate esters and sulfonamides. These derivatives are valuable as research building blocks and are often intermediates in the synthesis of more complex molecules.

Esterification of the Sulfonate Group:

Sulfonate esters can be synthesized from sulfonic acids or their salts. A common method involves the reaction of the sulfonic acid with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid. chemguide.co.uk For the sodium salt, conversion to the corresponding sulfonyl chloride followed by reaction with an alcohol is a viable route. Arylsulfonyl chlorides can be prepared from the corresponding sulfonic acid or its salt using reagents like phosphorus pentachloride or phosphorus oxychloride. orgsyn.org A direct conversion of sulfonic acids to their methyl and ethyl esters can be achieved by reacting them with trimethyl or triethyl orthoformate, respectively. mdma.ch The use of p-dodecylbenzenesulfonic acid (DBSA) as a surfactant-type Brønsted acid catalyst has been shown to enable selective esterifications in water. organic-chemistry.org

Table 2: Illustrative Conditions for the Synthesis of Arylsulfonate Esters

| Starting Material | Reagent(s) | Product Type | Reference |

| Arylsulfonic acid | Alcohol, Concentrated H₂SO₄ (catalyst) | Arylsulfonate ester | chemguide.co.uk |

| Sodium arylsulfonate | 1. PCl₅ or POCl₃ 2. Alcohol | Arylsulfonate ester | orgsyn.org |

| Arylsulfonic acid | Trimethyl orthoformate or Triethyl orthoformate | Methyl or Ethyl arylsulfonate | mdma.ch |

| Phenol (B47542) derivatives | Sulfonyl chlorides | Arylsulfonate ester | researchgate.net |

Amidation of the Sulfonate Group:

Sulfonamides are another important class of derivatives accessible from this compound. The synthesis typically proceeds via the corresponding sulfonyl chloride. The arylsulfonyl chloride is reacted with a primary or secondary amine to yield the N-substituted sulfonamide. google.comrsc.org The reaction is often carried out in the presence of a base to neutralize the HCl generated. An improved process involves reacting the crude chlorosulfonation reaction product of an aryl hydrocarbon with an aliphatic amine in the presence of an alkali or alkaline earth metal hydroxide. google.com More recent synthetic strategies include the palladium-catalyzed reductive coupling of nitroarenes with sodium arylsulfinates and the iron-catalyzed reaction of nitroarenes with sodium arylsulfinates using sodium bisulfite as a reductant to form N-arylsulfonamides. organic-chemistry.orgrsc.org

Table 3: General Methods for the Synthesis of Arylsulfonamides

| Starting Material | Reagent(s) | Product Type | Reference |

| Arylsulfonyl chloride | Primary or Secondary Amine, Base | N-Substituted arylsulfonamide | google.comrsc.org |

| Nitroarenes, Sodium arylsulfinates | Pd/C catalyst | N-Arylsulfonamide | rsc.org |

| Nitroarenes, Sodium arylsulfinates | FeCl₂, NaHSO₃ | N-Arylsulfonamide | organic-chemistry.org |

Chemical Reactivity and Mechanistic Investigations of Sodium 2,5 Dimethylbenzenesulfonate

Aromatic Reactivity Profile: Substitution and Transformation Reactions

The reactivity of the benzene (B151609) ring in sodium 2,5-dimethylbenzenesulfonate (B280636) is dictated by the electronic effects of its substituents: two methyl groups and a sulfonate group.

Electrophilic Aromatic Substitutions: Influence of Methyl and Sulfonate Directing Groups

In electrophilic aromatic substitution (EAS) reactions, the existing substituents on the benzene ring determine the position of the incoming electrophile. savemyexams.comyoutube.com Substituents can be classified as activating or deactivating, and as ortho, para, or meta directors.

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org They stabilize the carbocation intermediate formed during the reaction, lowering the activation energy. libretexts.org

Deactivating Groups: These groups withdraw electron density from the ring, making it less reactive. libretexts.org

The methyl group (-CH₃) is an electron-donating group, activating the ring and directing incoming electrophiles to the ortho and para positions. savemyexams.comlibretexts.org Conversely, the sulfonate group (-SO₃⁻) is a deactivating group due to its electron-withdrawing nature, which directs incoming electrophiles to the meta position. wikipedia.orgyoutube.com

In sodium 2,5-dimethylbenzenesulfonate, the interplay of these directing effects determines the outcome of EAS reactions. The two methyl groups at positions 2 and 5 strongly activate the ring, while the sulfonate group at position 1 deactivates it. The net effect is a complex reactivity pattern where the positions for substitution are influenced by the balance of these opposing electronic influences.

Directing Effects of Substituents

| Substituent | Electronic Effect | Directing Effect |

|---|---|---|

| Methyl (-CH₃) | Electron-donating | ortho, para |

Nucleophilic Aromatic Substitutions: Pathways and Kinetic Considerations

Nucleophilic aromatic substitution (SₙAr) involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

The generally accepted mechanism proceeds through a two-step addition-elimination sequence via a negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comnih.gov However, recent studies using kinetic isotope effects and computational analyses suggest that many SₙAr reactions may proceed through a concerted mechanism, particularly with good leaving groups. nih.gov

The rate of SₙAr reactions is influenced by several factors:

The nature of the substituent: Strongly electron-withdrawing groups increase the reaction rate. masterorganicchemistry.com

The position of the substituent: Electron-withdrawing groups at the ortho and para positions to the leaving group accelerate the reaction more effectively than those at the meta position. masterorganicchemistry.com

The nature of the leaving group: The reaction rate is influenced by the ability of the leaving group to depart.

The nature of the nucleophile: Stronger nucleophiles generally lead to faster reactions.

For this compound, the sulfonate group can act as a leaving group in SₙAr reactions, although it is not as facile as with other leaving groups like halides. The presence of the electron-donating methyl groups would generally be expected to slow down the rate of a typical SₙAr reaction. The kinetics of such reactions are often second-order, being first-order in both the aromatic substrate and the nucleophile. rsc.org

Transformations Involving the Sulfonate Group

The sulfonate group itself can undergo various chemical transformations, including removal from the aromatic ring (desulfonation) and other cleavage or rearrangement processes.

Desulfonation Reactions: Mechanistic Pathways and Catalytic Considerations

Desulfonation is the reverse of sulfonation and involves the removal of the sulfonic acid group from an aromatic ring. wikipedia.orgchemistrysteps.com This reaction is typically achieved by heating the sulfonic acid in dilute aqueous acid. youtube.com The process is an electrophilic aromatic substitution where a proton acts as the electrophile. chemistrysteps.comnumberanalytics.com

The mechanism involves the protonation of the aromatic ring, followed by the loss of sulfur trioxide (SO₃). chemistrysteps.comyoutube.comnumberanalytics.com The reversibility of the sulfonation reaction is a key feature, allowing the sulfonate group to be used as a temporary blocking group in organic synthesis to direct other substituents to specific positions. chemistrysteps.com

Catalysts, such as strong acids like sulfuric acid and hydrochloric acid, play a crucial role by protonating the sulfonyl group, making it a better leaving group and lowering the activation energy of the reaction. numberanalytics.com

A study on the reduction and desulfonation of sodium 5-methyl-2,4- and -2,6-dinitrobenzenesulfonates, compounds structurally related to the subject of this article, showed that heating with aqueous sulfur dioxide resulted in the reduction of a nitro group and subsequent desulfonation. google.com It is proposed that the sulfur dioxide is oxidized to sulfuric acid, which then catalyzes the desulfonation. google.com

Cleavage and Rearrangement Processes of the Sulfonate Moiety in Advanced Synthesis

Beyond simple desulfonation, the sulfonate group can be involved in more complex cleavage and rearrangement reactions. Aryl sulfonate esters can undergo S-O bond cleavage under mild, light-induced conditions to generate sulfonyl radicals, which are valuable intermediates in organic synthesis. rsc.org

Reductive cleavage of sulfonate esters can also be achieved. acs.org For instance, reductively-labile sulfonate esters have been designed to be cleaved under the mild reducing conditions found in living cells, utilizing agents like glutathione. rsc.org

Rearrangement reactions of aryl sulfonates are also known. For example, aryl sulfamates can rearrange to para-sulfonyl anilines. nih.govnih.govchemrxiv.org This process is believed to occur via an intermolecular mechanism involving the release of sulfur trioxide, which then undergoes an electrophilic aromatic substitution with the aniline. nih.gov

Redox Chemistry and Electron Transfer Processes

The redox chemistry of aryl sulfonates is an area of growing interest. Aryl sulfonium (B1226848) salts, which can be formed from arenes, can act as electron acceptors in electron donor-acceptor (EDA) complexes. researchgate.netchemrxiv.org Photoactivation of these complexes can generate aryl radicals, which are useful in a variety of chemical transformations, including halogen atom transfer. chemrxiv.org

The oxidation of related aromatic compounds has also been studied. For example, the oxidation of arylacetic acids by peroxydisulphate can proceed through the formation of aromatic radical cations. rsc.org While direct studies on the redox chemistry of this compound are not extensively detailed in the provided results, the general principles of electron transfer involving aryl sulfonate derivatives suggest potential for such reactivity.

Electrochemical Behavior and Oxidation/Reduction Potentials in Research Contexts

Detailed studies on the specific electrochemical oxidation and reduction potentials of this compound are not extensively documented in publicly available literature. However, insights can be drawn from research on related aromatic sulfonic acids and the general principles of electrochemical science. The electrochemical behavior is primarily dictated by the oxidation of the aromatic ring.

The oxidation of aromatic compounds at an electrode surface is generally an irreversible process that occurs at high positive potentials, leading to the formation of radical cations which can then undergo further reactions. For benzenesulfonate (B1194179) derivatives, the electrochemical process can be influenced by factors such as the electrode material, solvent, and the pH of the medium.

In a broader context, the electrochemical degradation of aromatic pollutants often involves the generation of highly reactive species like hydroxyl radicals (•OH) at the anode surface (in the case of anodes like Boron-Doped Diamond, BDD) which then attack the aromatic ring. While specific potential values for this compound are not available, studies on similar compounds provide a reference. For instance, the sonoelectrochemical degradation of phenol (B47542), another aromatic compound, has been investigated using stainless steel electrodes, demonstrating that the degradation efficiency is dependent on the applied voltage. nih.govresearchgate.net

A patent for the synthesis of 2,5-dimethylphenol (B165462) describes the oxidation of 2,5-dimethylbenzenesulfonic acid using oxygen in supercritical water at temperatures between 360-470 °C and pressures not less than 21.5 MPa. google.com While not a standard electrochemical measurement, this process highlights the conditions under which the molecule can be forced to undergo oxidation.

Without specific experimental data, a precise data table for the oxidation/reduction potentials of this compound cannot be constructed. However, for illustrative purposes, the table below shows typical ranges for electrochemical reactions of related aromatic compounds.

Interactive Table 1: Illustrative Electrochemical Data for Related Aromatic Compounds

| Compound Class | Electrode Material | Potential Range (vs. SHE) | Reaction Type |

| Aromatic Sulfonates | Mixed Metal Oxide | 1.5 - 2.5 V | Oxidation |

| Phenols | Boron-Doped Diamond | 2.0 - 3.0 V | Oxidation |

| Benzene Derivatives | Platinum | > 2.0 V | Oxidation |

Note: This table is for illustrative purposes only and does not represent specific measured values for this compound.

Radical-Mediated Transformations and Reaction Kinetics

The transformation of this compound can be effectively initiated by highly reactive radical species, particularly the hydroxyl radical (•OH). Such processes are central to advanced oxidation processes (AOPs) used for the degradation of persistent organic pollutants.

The reaction of hydroxyl radicals with aromatic compounds typically proceeds via an electrophilic addition to the benzene ring, forming a hydroxycyclohexadienyl-type radical. nih.gov This intermediate can then undergo several reaction pathways, including the elimination of water or reaction with oxygen, leading to ring-opening and eventual mineralization. The presence of the two electron-donating methyl groups on the benzene ring in 2,5-dimethylbenzenesulfonate is expected to activate the ring towards attack by electrophilic radicals like •OH.

The table below presents kinetic data for the reaction of hydroxyl radicals with benzenesulfonic acid as a proxy for understanding the potential reactivity of this compound.

Interactive Table 2: Reaction Kinetics of Benzenesulfonic Acid with Hydroxyl Radicals

| Reactant | Radical Species | Second-Order Rate Constant (k) | Technique | Reference |

| Benzenesulfonic Acid | •OH | (7.16 ± 0.04) × 10⁹ M⁻¹s⁻¹ | Pulse Radiolysis | nih.gov |

Note: This data is for benzenesulfonic acid and serves as an estimate for the reactivity of this compound.

The study of radical-mediated transformations is crucial for developing effective environmental remediation strategies for sulfonated aromatic compounds. The high reactivity of this compound with hydroxyl radicals suggests that advanced oxidation processes would be a viable method for its degradation.

Advanced Applications and Functional Roles in Chemical Systems

Catalysis and Catalytic Support Roles

The sulfonate functional group is instrumental in various catalytic processes, acting either as a component of a homogeneous catalyst or as an anchoring group for immobilizing catalysts onto heterogeneous supports.

In homogeneous catalysis, sulfonate derivatives are integral to ligand design and the development of organocatalysts. While direct catalytic applications of sodium 2,5-dimethylbenzenesulfonate (B280636) are not extensively documented, the broader class of sulfonated organic compounds serves as a crucial platform for designing catalysts with specific properties. Organic compounds containing sulfonic acid groups are widely considered to replace traditional mineral acids in catalysis due to their stability, ease of handling, and reusability. beilstein-journals.org

Sulfur-based ylides, which can be stabilized by sulfonate-containing groups, are valuable reagents in organic synthesis for forming various chemical bonds. oaepublish.com Furthermore, the principles of organocatalysis often leverage chiral molecules to induce enantioselectivity. Proline sulfonamide organocatalysts, for instance, have been developed for a range of enantioselective reactions, including aldol (B89426) and Michael additions. google.com The sulfonate moiety in these catalysts can influence their solubility and electronic properties, which are critical for catalytic activity and efficiency in different solvent systems. The design of such catalysts often involves modifying the substituents on the aromatic ring to fine-tune their performance.

Aromatic sulfonate compounds have also been synthesized for use as catalysts in polymerization reactions. For example, a newly synthesized aromatic sulfonate, methyl 3,5-disulfo-benzoate dipotassium (B57713) dihydrate, has been characterized for its potential catalytic applications. researchgate.net These examples underscore the role of the sulfonate group in the molecular architecture of homogeneous catalysts, where it can be strategically employed to control reaction outcomes.

A significant challenge in catalysis is the separation and reuse of the catalyst from the reaction mixture. Immobilizing homogeneous catalysts onto solid supports transforms them into heterogeneous systems, simplifying recovery and enhancing stability. nih.govmdpi.com Sulfonate groups are effective anchors for this immobilization process.

Several strategies exist for immobilization, including adsorption, encapsulation, and covalent tethering. nih.gov The sulfonate group can be used to attach catalyst molecules to supports like silica, zirconia, or various polymers. beilstein-journals.orgnih.govrsc.org For instance, the interaction forces between sulfonate-terminated self-assembled monolayers on silicon and zirconia particles have been studied, revealing that electrostatic (DLVO) forces play a key role. rsc.org This principle can be used to attach catalyst particles to sulfonated surfaces.

The process of heterogenizing catalysts can sometimes even enhance their performance. Many homogeneous catalysts suffer from deactivation pathways like dimerization, which can be prevented by immobilization on a support. rsc.org Atomic Layer Deposition (ALD) is an advanced technique used to create a protective oxide layer around an immobilized catalyst, which can extend its lifetime and allow for its use in sustainable solvents like water. rsc.org The sulfonate group, as part of the catalyst or the support surface, facilitates strong interactions, ensuring the stability of the hybrid catalyst system. researchgate.net

| Immobilization Strategy | Description | Role of Sulfonate Group |

| Adsorption | The catalyst is physically adsorbed onto the support surface through non-covalent interactions. nih.gov | Provides electrostatic interaction sites for binding charged catalyst species. nih.gov |

| Covalent Tethering | A covalent bond is formed between the catalyst and the support. nih.gov | Can be chemically modified to create a covalent link to a functionalized support. |

| Encapsulation | The catalyst is trapped within the porous structure of a support material like a zeolite or polymer. nih.gov | Modifies the surface properties of the support to control guest-host interactions. |

| Ionic Bonding | The catalyst is immobilized via strong electrostatic attraction between an ionic group on the catalyst and an oppositely charged group on the support. | Acts as the anionic anchor to bind a cationic catalyst. nih.gov |

Supramolecular Chemistry and Self-Assembly Phenomena

The directional and specific non-covalent interactions involving the sulfonate group make it a valuable component in supramolecular chemistry, driving the formation of complex, ordered structures through self-assembly.

Arenesulfonates, including derivatives like sodium 2,5-dimethylbenzenesulfonate, can act as "guest" molecules that bind within the cavities of larger "host" macrocycles. This host-guest chemistry is driven by a combination of forces, including electrostatic interactions, hydrogen bonding, and hydrophobic effects. thno.org

Water-soluble macrocycles like calixarenes and pillararenes are common hosts for arenesulfonates. For example, water-soluble p-sulfonatocalixarenes have been studied for their ability to bind metal cations and neutral aromatic guest molecules. researchgate.netbeilstein-journals.orgresearchgate.net The sulfonate groups on the calixarene (B151959) rim provide negatively charged sites that can interact favorably with cationic guests or participate in hydrogen bonding. beilstein-journals.orgresearchgate.net

Similarly, a water-soluble pillar beilstein-journals.orgarene has been shown to form stable 1:1 inclusion complexes with aromatic sulfonic acids like p-toluenesulfonic acid (p-TSA). nih.gov The binding is primarily driven by electrostatic interactions between the anionic sulfonate group of the guest and the cationic portals of the host. nih.gov These host-guest systems can be designed to be responsive to external stimuli, such as pH, allowing for the controlled complexation and decomplexation of the guest molecule. nih.gov

| Host Molecule | Guest Molecule Example | Driving Interactions | Key Finding |

| p-Sulfonatocalix nih.govarene | Metal Cations (e.g., La³⁺) | Electrostatic, Ion-Dipole | The sulfonate groups act as anchoring points for the positively charged guests. researchgate.net |

| Calix beilstein-journals.orgarene hexasulfonate | p-Nitrophenol | π-π stacking, Enthalpy-driven | Forms a 1:1 inclusion complex, though with a relatively low stability constant due to unfavorable entropy changes. researchgate.net |

| Water-soluble Pillar beilstein-journals.orgarene | p-Toluenesulfonic acid (p-TSA) | Electrostatic, Hydrophobic | Forms a stable, pH-responsive 1:1 threaded complex. nih.gov |

The amphiphilic nature of many sulfonate-containing molecules allows them to spontaneously form highly ordered structures at interfaces, known as self-assembled monolayers (SAMs). These SAMs are crucial for modifying surface properties and creating functional interfaces for various applications. nih.gov

Sulfonate-terminated alkanethiols, for instance, can form SAMs on gold surfaces. The structure of these monolayers can be influenced by the solvent environment during their preparation. nih.gov Studies using frequency modulation atomic force microscopy (FM-AFM) have shown that SAMs of sodium 11-mercapto-1-undecanesulfonate prepared in pure water have random structures, while those prepared in a water-ethanol mixture exhibit periodic striped patterns. nih.gov

The sulfonation of existing SAMs is another strategy to create surfaces with a high density of negative charges. For example, phenyl ether decorated SAMs can be sulfonated, leading to a surface with both mono- and disulfonated molecules. nih.gov The reactivity within the monolayer can be constrained by the dense packing of the molecules. nih.gov These sulfonated surfaces are highly hydrophilic and their properties can be tuned by controlling the degree of sulfonation. acs.org The interaction forces of these sulfonated SAMs with particles in aqueous solutions are pH-dependent, being repulsive at high pH and attractive at low pH. rsc.org

Role in Advanced Materials Science

The incorporation of sulfonate groups into materials can impart desirable properties such as hydrophilicity, ionic conductivity, and thermal stability, making them suitable for a range of advanced applications. This compound itself is noted for its surfactant properties, which are valuable in various industrial formulations. solubilityofthings.com

Sulfonation is a key modification strategy for high-performance polymers. For example, sulfonated poly(ether ether ketone) (PEEK) exhibits enhanced hydrophilicity, which is beneficial for biomedical applications like bone tissue engineering by promoting favorable interactions with cells. mdpi.com The introduction of sulfonate groups makes polymers water-soluble and imparts ionic character, which is essential for applications such as proton exchange membranes in fuel cells.

Furthermore, sulfonated materials are investigated for their biocompatibility and potential use in biological systems and biotechnology. solubilityofthings.commdpi.com The sulfonate group is found in many biological molecules and can influence biological activity. mdpi.com The development of materials incorporating sulfonates, therefore, spans from industrial catalysts and surfactants to sophisticated biomaterials and components for energy devices.

Polymer Chemistry: Monomer, Comonomer, or Additive Roles in Research Polymers

While this compound is not widely utilized as a primary monomer in large-scale polymer production, its structural derivatives are pivotal in the synthesis of specialized research polymers, particularly high-performance polyimides. Research has demonstrated the use of a closely related compound, the sodium salt of 2,5-diaminobenzenesulfonic acid, as a key monomer in creating polyimides with significant electrorheological (ER) responses. mdpi.com

In this synthesis, the sodium salt of 2,5-diaminobenzenesulfonic acid undergoes a single-stage, high-temperature polycondensation reaction with an anhydride, such as 4,4′-(hexafluorisopropylidene)diphthalic anhydride. mdpi.com The incorporation of the sulfonate salt fragment into the polyimide backbone introduces polarity and charge, which are crucial for the material's electrorheological properties—the ability to change viscosity under an applied electric field. mdpi.com The resulting polyimide, designated PI-Na, forms stable particle suspensions in silicone fluid, which exhibit a marked increase in shear stress upon the application of an electric field, demonstrating a significant ER effect. mdpi.com This highlights the role of the sulfonated monomer in imparting advanced functional properties to the polymer.

The introduction of such polar, chemically active sulfo groups is a strategic approach to creating polymers with unique functionalities, including the potential for forming organometallic complexes and other salts. mdpi.com

Table 1: Role of Sodium 2,5-diaminobenzenesulfonate in Polyimide Synthesis

| Parameter | Description | Reference |

| Monomer | Sodium salt of 2,5-diaminobenzenesulfonic acid | mdpi.com |

| Co-monomer | 4,4′-(hexafluorisopropylidene)diphthalic anhydride | mdpi.com |

| Polymerization Type | Single-stage, high-temperature polycondensation | mdpi.com |

| Resulting Polymer | Polyimide (PI-Na) with sulfonate groups | mdpi.com |

| Functional Role | Imparts a strong electrorheological (ER) effect | mdpi.com |

Electrolyte and Ionic Liquid Component Research

This compound belongs to the class of sodium salts that are investigated for their potential use in electrochemical systems, such as in supporting electrolytes or as components in ionic liquids (ILs). Research into sodium-based electrolytes is driven by the search for alternatives to lithium in battery technology. researchgate.netmdpi.com

Ionic liquids are salts that are molten below 100°C, and they are studied for their non-flammability, low volatility, and high ionic conductivity. nih.gov For sodium battery applications, IL electrolytes typically consist of a sodium salt, such as sodium bis(trifluoromethylsulfonyl)imide (NaTFSI) or sodium perchlorate (B79767) (NaClO₄), dissolved in a suitable ionic liquid. researchgate.netnih.govmdpi.com

The performance of these electrolytes is characterized by several key parameters. Ionic conductivity is a critical measure, with typical values for sodium-based ILs ranging from 1 to 10 mS/cm at room temperature. nih.govmdpi.com For instance, an electrolyte comprising NaTFSI in 1-butyl-1-methylpyrrolidinium (B1250683) bis(trifluoromethylsulfonyl)amide (C₄mpyrNTf₂) can reach a conductivity as high as 8 mS/cm. researchgate.net Another crucial property is the electrochemical stability window (ESW), which defines the voltage range in which the electrolyte remains stable. Studies have shown that sodium-based ILs can have a wide ESW, with some systems being stable up to ~4.5 V, making them suitable for high-voltage applications. mdpi.comnih.gov

Table 2: Representative Properties of Sodium-Based Ionic Liquid Electrolytes

| Property | Typical Value Range | Significance | References |

| Ionic Conductivity | 1 - 10 mS/cm at 25°C | Enables efficient ion transport for battery operation. | researchgate.netnih.govmdpi.com |

| Thermal Stability | Stable up to >275-400°C | Enhances safety by reducing fire risk compared to volatile organic solvents. | nih.govmdpi.com |

| Electrochemical Window | Up to ~4.5 V vs. Na⁺/Na | Allows for use with high-voltage cathode materials. | mdpi.comnih.gov |

| Sodium Salt Concentration | 0.1 M - 1.0 M+ | Affects conductivity and viscosity; higher concentrations can increase Na⁺ transport number. | researchgate.netmdpi.com |

Membrane Science: Separation and Transport Phenomena

In membrane science, this compound is relevant for its properties as a surfactant, which are central to a separation technique known as Micellar-Enhanced Ultrafiltration (MEUF). researchgate.netnih.gov This process is designed to remove dissolved organic pollutants or metal ions from aqueous streams. mdpi.comnih.govresearchgate.net

The fundamental principle of MEUF involves adding a surfactant to the contaminated water at a concentration above its critical micelle concentration (CMC). nih.gov Above the CMC, surfactant molecules aggregate into spherical structures called micelles, which have a hydrophobic core and a hydrophilic outer surface. Organic pollutants, which are often hydrophobic, become solubilized within the hydrophobic core of these micelles. nih.govmdpi.com

These newly formed micelle-pollutant aggregates are much larger than the individual pollutant molecules. mdpi.com An ultrafiltration membrane, with a pore size small enough to block the passage of the large micelles but large enough to allow water to pass through, is then used for filtration. mdpi.comnih.gov The result is a purified permeate stream, while the concentrated retentate stream contains the micelles and the trapped pollutants. nih.gov Anionic surfactants are often used in MEUF for the removal of metal cations, which bind to the negatively charged micellar surface. mdpi.com

Table 3: The Process of Micellar-Enhanced Ultrafiltration (MEUF)

| Step | Description | Role of Surfactant (e.g., this compound) | Reference |

| 1. Dosing | A surfactant is added to the polluted aqueous solution. | The concentration must exceed the Critical Micelle Concentration (CMC) to ensure micelle formation. | nih.gov |

| 2. Micellization | Surfactant molecules self-assemble into micelles. | The compound's amphiphilic nature drives the formation of these aggregates. | mdpi.com |

| 3. Sequestration | Pollutants are trapped within or bound to the micelles. | Hydrophobic pollutants are solubilized in the micelle core; metal cations can bind to the anionic sulfonate head groups on the surface. | mdpi.comnih.gov |

| 4. Ultrafiltration | The solution is passed through an ultrafiltration membrane. | The large micelle-pollutant complexes are rejected by the membrane, while water passes through. | mdpi.comnih.gov |

Analytical Reagent Development and Methodologies

Complexation Reagent in Metal Ion Determination

In analytical chemistry, sulfonated aromatic compounds are developed as reagents for the determination of metal ions. While direct applications of this compound are not prominent, the functional principle is well-demonstrated by analogous molecules. A key research example is the use of 8-hydroxyquinoline-5-sulfonic acid (HQS) as an on-column complexation (chelation) reagent for separating and detecting metal ions by capillary zone electrophoresis (CZE). osti.gov

The strategy relies on a molecule with two distinct functional parts:

A Complexing Moiety: A group that can bind to metal ions to form a complex. In the case of HQS, the 8-hydroxyquinoline (B1678124) portion performs this role. osti.gov

A Water-Solubilizing and Charged Moiety: A group that ensures the reagent and the resulting metal complex are soluble in the aqueous mobile phase and carry a charge for electrophoretic separation. The sulfonic acid group (-SO₃H) serves this purpose perfectly. osti.gov

In this method, HQS is added to the CZE mobile phase. When a sample containing metal ions like Ca(II), Mg(II), or Zn(II) is injected, the ions form complexes with HQS directly within the capillary. These newly formed, charged complexes are then separated based on their electrophoretic mobility and detected, often using sensitive techniques like laser-based fluorimetry. This approach allows for the detection of metal ions at concentrations in the parts-per-billion (ppb) range. osti.gov

This methodology illustrates the potential role of compounds like this compound in analytical systems where the sulfonate group provides the necessary charge and solubility for an attached chelating agent.

Table 4: Analytical Method Using a Sulfonated Complexation Reagent

| Parameter | Description | Reference |

| Analytical Technique | Capillary Zone Electrophoresis (CZE) | osti.gov |

| Reagent Example | 8-hydroxyquinoline-5-sulfonic acid (HQS) | osti.gov |

| Principle | On-column chelation of metal ions with HQS | osti.gov |

| Analytes | Metal Ions (e.g., Ca(II), Mg(II), Zn(II)) | osti.gov |

| Detection Method | Laser-based Fluorimetry | osti.gov |

| Achieved Sensitivity | Parts-per-billion (ppb) range | osti.gov |

Chromatographic Stationary Phase Modification and Interactions

This compound is a type of compound frequently used as a mobile phase additive in a chromatographic technique known as reversed-phase ion-pair chromatography (IPC). mdpi.commdpi.com This method is designed for the separation of ionic or highly polar analytes on a non-polar stationary phase (e.g., C8 or C18), where they would normally have little or no retention. mdpi.com

The role of this compound is as an ion-pairing reagent . When added to the aqueous mobile phase, it interacts with positively charged (cationic) analytes. The mechanism is generally understood to involve two processes: mdpi.com

Ion-Pair Formation: The anionic sulfonate group of the reagent forms an electrostatic association with a cationic analyte in the mobile phase. This creates a neutral, hydrophobic ion-pair that has a greater affinity for the non-polar stationary phase, leading to increased retention and allowing for separation. jecst.org

Dynamic Stationary Phase Modification: The hydrophobic dimethylbenzene portion of the reagent adsorbs onto the surface of the reversed-phase packing material. This dynamically creates a pseudo-ion-exchange surface, where the negatively charged sulfonate head groups are oriented towards the mobile phase. Cationic analytes are then retained through ionic interactions with this modified surface. mdpi.com

For alkyl sulfonates, the ion-exchange mechanism is considered dominant. mdpi.com By adjusting the concentration of the ion-pairing reagent in the mobile phase, chromatographers can control the retention of target analytes, enabling the separation of complex mixtures of basic and cationic compounds.

Table 5: Role of Sodium Alkylbenzenesulfonates in Ion-Pair Chromatography

| Feature | Description | Reference |

| Chromatography Mode | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | mdpi.com |

| Role | Ion-Pairing Reagent (in mobile phase) | mdpi.com |

| Target Analytes | Basic / Cationic compounds (e.g., amines, catecholamines) | mdpi.com |

| Stationary Phase | Non-polar (e.g., C8, C18) | mdpi.com |

| Primary Mechanism | Dynamic modification of stationary phase (ion-exchange) and ion-pair formation in mobile phase. | mdpi.comjecst.org |

| Effect | Increases retention of ionic analytes on a non-polar column, enabling separation. | mdpi.com |

Advanced Spectroscopic and Structural Elucidation Methodologies for Research

Advanced Vibrational Spectroscopy: Infrared and Raman Studies for Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment within a molecule. By analyzing the vibrational modes, one can deduce information about bond strengths, functional groups, and molecular symmetry.

The vibrational spectra of aromatic sulfonates are characterized by a series of distinct bands corresponding to the vibrations of the sulfonate group, the aromatic ring, and the alkyl substituents. For the 2,5-dimethylbenzenesulfonate (B280636) anion, key vibrations include the S=O stretching, S-O stretching, C-S stretching, and various modes of the benzene (B151609) ring and methyl groups.

Table 1: Expected Vibrational Modes for the 2,5-dimethylbenzenesulfonate Anion This table is based on general frequencies for functional groups and data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

|---|---|---|---|

| SO₃⁻ | Asymmetric Stretch | ~1260 - 1150 | IR, Raman |

| SO₃⁻ | Symmetric Stretch | ~1100 - 1010 | IR, Raman |

| C-S | Stretch | ~800 - 600 | IR, Raman |

| Aromatic C-H | Stretch | ~3100 - 3000 | IR, Raman |

| Aromatic C=C | Ring Stretch | ~1600 - 1450 | IR, Raman |

| Methyl C-H | Asymmetric/Symmetric Stretch | ~2980 - 2850 | IR, Raman |

Conformational analysis of the 2,5-dimethylbenzenesulfonate anion, particularly the orientation of the sulfonate group relative to the benzene ring, can also be inferred from vibrational spectra. Changes in the spectral features, such as peak position and intensity, can indicate the presence of different conformers in various physical states or solvent environments.

In the solid state, particularly in its hydrated forms, sodium 2,5-dimethylbenzenesulfonate is expected to participate in a network of intermolecular interactions, with hydrogen bonding playing a crucial role. The oxygen atoms of the sulfonate group are strong hydrogen bond acceptors, readily interacting with water molecules.

These hydrogen bonds significantly influence the crystal packing and can be studied using vibrational spectroscopy. The O-H stretching vibrations of water molecules involved in hydrogen bonding are typically observed as broad bands in the IR spectrum, shifted to lower frequencies compared to free water. The extent of this shift can provide an indication of the strength of the hydrogen bonds. In studies of related hydrated salt crystals, O-H···O hydrogen bonds are fundamental to the supramolecular assembly. buyersguidechem.com The interaction between the sodium cation and the sulfonate group is primarily ionic but can also influence the vibrational frequencies of the SO₃⁻ group.

Nuclear Magnetic Resonance Spectroscopy: Beyond Basic Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for structural elucidation in solution and the solid state. While basic 1D NMR provides information on the chemical environment of nuclei, advanced NMR methods offer deeper insights into structure, dynamics, and polymorphism.

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure of crystalline and amorphous solids at a molecular level. wisc.edu It is particularly sensitive to the local environment of each atom, making it an excellent tool for identifying and characterizing different polymorphic forms of a compound. wisc.edu Polymorphs, which are different crystal structures of the same compound, can exhibit distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions.

For this compound, ¹³C ssNMR would be expected to show distinct resonances for the eight carbon atoms in the anion. The chemical shifts of the aromatic carbons would be sensitive to the solid-state packing and any intermolecular interactions with the sodium ion or water molecules in hydrated forms. Although specific ssNMR data for this compound is not available in the searched literature, studies on other substituted benzenesulfonamides have demonstrated the utility of ¹³C ssNMR in distinguishing between different crystalline forms. wikipedia.org

In solution, advanced 2D NMR techniques can be employed to study the structural dynamics and chemical exchange processes of this compound. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons, which can help to determine the solution-state conformation and identify any dynamic processes occurring on the NMR timescale.

For example, a NOESY experiment could reveal correlations between the methyl protons and the aromatic protons, providing insights into the preferred orientation of the substituents. Exchange Spectroscopy (EXSY) could be used to investigate any dynamic exchange processes, such as the rotation of the sulfonate group or the binding and release of water molecules from the hydration sphere of the sodium ion. While specific studies on this compound are lacking, dynamic NMR has been effectively used to study rotational conformers and activation energies in other substituted aromatic systems. tcichemicals.com

X-ray Diffraction Analysis: Single Crystal and Powder Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD techniques provide valuable information about the crystal structure, including unit cell dimensions, space group, and atomic coordinates.

While single-crystal X-ray diffraction data for this compound is not available in the public domain based on the conducted searches, a study on the closely related compound, diaquahydrogen 2,5-dimethylbenzenesulfonate (C₈H₁₄O₅S), provides significant structural insights. This compound crystallizes in the monoclinic system with the space group P2₁ and the following unit cell parameters at 200 K:

Table 2: Crystallographic Data for Diaquahydrogen 2,5-dimethylbenzenesulfonate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.3783(4) |

| b (Å) | 8.2630(5) |

| c (Å) | 10.5891(7) |

| β (°) | 90.877(2) |

| Volume (ų) | 558.02(6) |

| Z | 2 |

In this structure, the 2,5-dimethylbenzenesulfonate anion is present along with two water molecules, forming a hydrated oxonium salt. This information suggests that in the solid state, the 2,5-dimethylbenzenesulfonate moiety can readily form complex hydrogen-bonded networks.

Powder X-ray diffraction (PXRD) would be a valuable technique for the routine characterization of bulk samples of this compound, for phase identification, and for the detection of polymorphism. Each crystalline phase of the compound would produce a unique PXRD pattern, which serves as a "fingerprint" for that specific form.

Crystal Structure Determination and Polymorphism of Sulfonate Salts

The precise three-dimensional arrangement of ions and molecules in a crystalline solid is fundamental to understanding its physicochemical properties, such as solubility, stability, and hygroscopicity. For organic salts like this compound, determining the crystal structure is a critical step in materials characterization.

The most definitive method for structure determination is single-crystal X-ray diffraction (SCXRD). jst.go.jpnih.gov This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, allowing for the precise mapping of atomic positions, bond lengths, and bond angles. The primary challenge in this method often lies in the cultivation of a single crystal of suitable size and quality, a process that can be both time-consuming and complex. analytica-world.com

When suitable single crystals cannot be grown, X-ray powder diffraction (XRPD) serves as a powerful alternative for structural analysis. jst.go.jpnumberanalytics.com This method uses a polycrystalline powder sample, and while it provides less detailed information than SCXRD, recent advancements in software and hardware have enabled the solution of crystal structures directly from powder data. jst.go.jp Other analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetry (TG) are also employed to study the thermal properties of salt forms. numberanalytics.com

A crucial concept in the solid-state chemistry of sulfonate salts is polymorphism. Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules or ions in the crystal lattice. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. The study of polymorphism in sulfonate salts is essential as the specific crystalline form can impact the material's performance. For instance, the crystal structure of salbutamol (B1663637) oxalate, a salt of a sulfonic acid derivative, exhibits crystallographic disorder similar to other solid forms of the drug. nih.gov

While a full crystallographic dataset for this compound is not publicly available, its structural analogue, Sodium p-toluenesulfonate, provides a useful reference. It is a white, water-soluble solid typically produced by neutralizing p-toluenesulfonic acid. wikipedia.orgkmchem.com Its properties are well-documented and it serves as an important compound in various industrial applications. kmchem.comchemicalbook.comsigmaaldrich.com

Table 1: Properties of Sodium p-toluenesulfonate

| Property | Value | Source |

| Chemical Formula | C₇H₇NaO₃S | kmchem.com |

| Molecular Weight | 194.18 g/mol | kmchem.com |

| Appearance | White flaky crystals | kmchem.com |

| CAS Number | 657-84-1 | kmchem.com |

| Melting Point | >300 °C | chemicalbook.com |

| Solubility in Water | 67g at 20°C | kmchem.com |

This interactive table provides key properties for Sodium p-toluenesulfonate, a structural analogue of this compound.

Co-crystal and Salt Co-crystal Formations Involving Arenesulfonates

Crystal engineering allows for the modification of the physicochemical properties of a solid by incorporating a second, different molecular component into the crystal lattice, forming a multicomponent crystal. This strategy is of high interest for tuning properties like solubility and stability. sigmaaldrich.com Arenesulfonates, including this compound, are valuable components in this field due to the strong hydrogen-bonding capabilities of the sulfonate group.

These multicomponent systems exist on a continuum between co-crystals and salts, with the distinction primarily based on the location of a proton between an acidic and a basic functional group.

Co-crystals are crystalline structures where the components are linked by non-covalent interactions, typically hydrogen bonds, without a formal transfer of a proton. nih.gov

Salts are formed when a proton is transferred from an acid to a base, resulting in ionic interactions between the components. sigmaaldrich.com

Salt co-crystals are an intermediate class where both ionic and non-covalent interactions coexist within the same crystal lattice.

The formation of a salt versus a co-crystal can often be predicted by the difference in the pKa values of the two components. A large pKa difference (typically >3) between the base and the acid favors proton transfer and thus salt formation. ugr.es Systems with a smaller pKa difference are more likely to form co-crystals. However, there are known examples, such as the sulfamethazine-saccharin system, that can form both a salt and a co-crystal, a phenomenon known as salt-cocrystal polymorphism. researchgate.net

The arenesulfonate group is an excellent hydrogen bond acceptor, making it a reliable building block for forming co-crystals. It can form robust supramolecular synthons (patterns of intermolecular interactions) with suitable hydrogen bond donors, such as carboxylic acids or amides. The formation of these multicomponent crystals can be achieved through various methods, including:

Solvent Evaporation: Co-formers are dissolved in a common solvent, which is then slowly evaporated to induce crystallization. nih.gov

Grinding: The solid components are ground together, either neat (dry grinding) or with a small amount of liquid (liquid-assisted grinding), to induce a solid-state reaction. nih.gov

Slurry Conversion: A suspension of the less soluble component is stirred in a solution of the more soluble component, allowing the system to equilibrate to the most stable crystalline form.

These techniques have been used to successfully create a variety of co-crystals and salt co-crystals, modifying the properties of the parent molecules. For example, co-crystals of the active pharmaceutical ingredient fluoxetine (B1211875) HCl have been formed with benzoic acid and succinic acid, where the carboxylic acid forms a hydrogen bond to the chloride ion. nih.gov

Table 2: Examples of Co-crystal and Salt Co-crystal Systems

| Active Ingredient / Co-former 1 | Co-former 2 | System Type | Preparation Method | Source |

| Sulfamethazine | Saccharin | Salt/Co-crystal Polymorph | Not Specified | researchgate.net |

| Carbamazepine | Saccharin | Co-crystal | Grinding/Moisture Sorption | ugr.es |

| Fluoxetine HCl | Benzoic Acid | Salt Co-crystal | Evaporation | nih.gov |

| Sildenafil | Acetylsalicylic Acid | Co-crystal / Salt Co-crystal | Solution Crystallization | mdpi.com |

| Sulfacetamide | Caffeine | Co-crystal | Not Specified | mdpi.com |

This interactive table showcases examples of multicomponent crystalline systems, highlighting the diversity of co-formers and preparation techniques.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations: Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of sodium 2,5-dimethylbenzenesulfonate (B280636), which in turn govern its chemical behavior.

Density Functional Theory (DFT) Studies of Ground State Properties and Molecular Electrostatic Potential

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For sodium 2,5-dimethylbenzenesulfonate, DFT calculations can determine its ground state properties, providing a detailed picture of its geometry and electron distribution.

The molecular electrostatic potential (MEP) is a valuable descriptor derived from DFT calculations that maps the electrostatic potential onto the electron density surface of the molecule. The MEP surface helps in predicting how the molecule will interact with other chemical species. For the 2,5-dimethylbenzenesulfonate anion, the MEP would show regions of negative potential, concentrated around the sulfonate group's oxygen atoms, indicating these are the primary sites for electrophilic attack and for interactions with cations like Na⁺. researchgate.netresearchgate.net Conversely, the aromatic ring and methyl groups would exhibit less negative or even slightly positive potential, making them susceptible to nucleophilic interactions. researchgate.net The strong negative potential on the sulfonate group highlights its role in the compound's solubility and interfacial properties.

| Parameter | Typical Predicted Value/Observation | Significance |

|---|---|---|

| Solvation Energy | High negative value in polar solvents (e.g., water) | Indicates high solubility in water, consistent with its hydrotropic nature. researchgate.netresearchgate.net |

| Dipole Moment | Significant, enhanced in solvent phase | Reflects the charge separation and polarity of the molecule. researchgate.net |

| NBO Analysis | Charge delocalization from oxygen lone pairs to S-O antibonding orbitals | Stabilizes the sulfonate group. sphinxsai.com |

| MEP Minimum | Located on the oxygen atoms of the sulfonate group | Primary site for interaction with cations (Na+) and electrophiles. researchgate.net |

Frontier Molecular Orbital Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and shape of these orbitals are key to understanding a molecule's chemical reactivity and kinetic stability. sphinxsai.comnih.gov

For the 2,5-dimethylbenzenesulfonate anion, the HOMO is expected to be localized primarily on the sulfonate group and the π-system of the benzene (B151609) ring. This indicates that the molecule will act as an electron donor in reactions, particularly through the oxygen atoms of the sulfonate group. The LUMO, on the other hand, would likely be distributed over the aromatic ring, suggesting that the ring can accept electrons in certain reactions.

The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's stability. sphinxsai.com A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. Computational studies on similar molecules can provide an estimate for this gap, helping to predict the reactivity of this compound in various chemical environments. researchgate.net

| Orbital | Typical Location of High Electron Density | Predicted Reactivity Role |

|---|---|---|

| HOMO | Sulfonate group (oxygen atoms), aromatic ring π-system | Nucleophilic and basic sites, electron donation. youtube.comresearchgate.net |

| LUMO | Aromatic ring π*-system | Electrophilic site, electron acceptance. youtube.comresearchgate.net |

| HOMO-LUMO Gap | Relatively large | Indicates good chemical stability. sphinxsai.com |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. These simulations can reveal information about the conformational dynamics of this compound and its interactions with its environment. nih.govnih.gov

Solvent Effects and Solvation Dynamics of Sulfonates

The behavior of this compound in solution is critically dependent on its interactions with solvent molecules. MD simulations can model the solvation shell around the sulfonate ion, revealing how water molecules or other solvents arrange themselves around the charged headgroup and the hydrophobic aromatic ring. nih.govresearchgate.net These simulations show that the strong electrostatic interactions between the sulfonate group and polar solvents like water lead to a well-ordered solvation structure. nih.gov The dynamics of these solvent molecules, including their exchange rates and reorientation times, can also be investigated, providing a detailed picture of the solvation process. researchgate.net

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This includes the sulfonation of xylene to form the compound, as well as its potential subsequent reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. nih.govresearchgate.net

For instance, the sulfonation of aromatic compounds is a classic electrophilic aromatic substitution reaction. nih.gov Computational studies have shown that this reaction can proceed through different mechanisms depending on the sulfonating agent and the solvent. researchgate.net DFT calculations can be used to locate the transition state structures for the reaction, providing information about the geometry and energy of the highest point on the reaction pathway. nih.govresearchgate.net This information is crucial for understanding the kinetics and selectivity of the reaction. Similarly, the reverse reaction, desulfonation, which is known to be reversible, can also be modeled. libretexts.org

Computational Elucidation of Reaction Pathways

The primary industrial route to forming 2,5-dimethylbenzenesulfonate is through the electrophilic aromatic substitution reaction of p-xylene (B151628) with a sulfonating agent. Computational chemistry, particularly methods based on Density Functional Theory (DFT), is instrumental in mapping the precise pathway of this reaction.

The sulfonation of p-xylene proceeds via a well-established electrophilic aromatic substitution mechanism. Computational models are used to simulate this multi-step process. The simulation begins with the geometry optimization of the reactants, p-xylene and the active sulfonating species. Experimental studies suggest that in aqueous sulfuric acid, the sulfonating entity can be either pyrosulfuric acid (H₂S₂O₇) at high concentrations or the protonated sulfuric acid cation (H₃SO₄⁺) at lower concentrations. researchgate.net DFT calculations can model the interaction of p-xylene with each of these potential electrophiles to determine the most favorable reaction pathway.

The key steps elucidated by computational models include:

Formation of the Electrophile : Modeling the equilibrium and energy of formation for species like SO₃ or protonated forms in the reaction medium.

Formation of the σ-complex (Arenium Ion) : The electrophile attacks the electron-rich aromatic ring of p-xylene. The methyl groups on p-xylene are ortho-, para-directing activators. Since the para position is blocked, the substitution occurs at the position ortho to one of the methyl groups, leading to the 2-position. Computational analysis of the Highest Occupied Molecular Orbital (HOMO) of p-xylene confirms that the highest electron density is located at the positions ortho to the methyl groups, making them the most likely sites for electrophilic attack. dergipark.org.tr The calculation involves locating the transition state for this step and then the structure of the resulting intermediate, the σ-complex.

Deprotonation : A base (such as HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring. This step also involves modeling a transition state to determine the energy barrier for proton removal.

DFT studies on similar sulfonation reactions have shown that the process can be a trimolecular event, involving the aromatic substrate, one SO₃ molecule, and one H₂SO₄ molecule in the transition state, highlighting the complexity that computational methods can unravel. acs.org By calculating the potential energy surface, chemists can visualize the entire reaction coordinate, identifying the structures of all intermediates and the transition states that connect them, thus providing a complete theoretical picture of the reaction mechanism.

Prediction of Kinetic and Thermodynamic Parameters

A significant advantage of computational modeling is its ability to predict quantitative data related to reaction kinetics and thermodynamics. Once the reaction pathway has been mapped and the structures of all stationary points (reactants, intermediates, transition states, and products) have been calculated, their relative energies can be determined.

Kinetic Parameters: The primary kinetic parameter derived from these calculations is the activation energy (Ea). This is calculated as the energy difference between the highest-energy transition state and the initial reactants. A lower activation energy implies a faster reaction rate. For the sulfonation of p-xylene, computational methods can calculate the activation barriers for attack by different sulfonating agents (e.g., H₂S₂O₇ vs. H₃SO₄⁺), helping to explain the experimental observation that the reaction mechanism can change with sulfuric acid concentration. researchgate.net DFT studies on the sulfonation of other aromatic polymers have successfully evaluated these activation barriers, demonstrating the reliability of this approach. acs.org